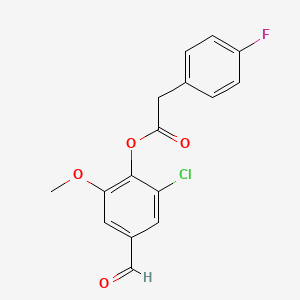![molecular formula C20H26N2O2 B5814806 2-[(4-benzyl-1-piperazinyl)methyl]-6-ethoxyphenol](/img/structure/B5814806.png)
2-[(4-benzyl-1-piperazinyl)methyl]-6-ethoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-benzyl-1-piperazinyl)methyl]-6-ethoxyphenol, also known as BZP-MEP, is a chemical compound that belongs to the family of phenethylamines. It is a psychoactive drug that has gained popularity among recreational drug users due to its stimulant effects. BZP-MEP has been the subject of scientific research due to its potential as a therapeutic agent for various medical conditions.
作用機序
The exact mechanism of action of 2-[(4-benzyl-1-piperazinyl)methyl]-6-ethoxyphenol is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, leading to an increase in the levels of these neurotransmitters in the brain. This compound also stimulates the release of serotonin, which contributes to its psychoactive effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It can increase heart rate, blood pressure, and body temperature. It also increases the levels of dopamine, norepinephrine, and serotonin in the brain, leading to feelings of euphoria, increased energy, and heightened alertness. This compound can also cause adverse effects such as anxiety, paranoia, and insomnia.
実験室実験の利点と制限
2-[(4-benzyl-1-piperazinyl)methyl]-6-ethoxyphenol has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity when recrystallized. This compound can also be used as a reference standard for analytical methods. However, this compound has limitations for lab experiments. It is a controlled substance in many countries, making it difficult to obtain for research purposes. This compound also has psychoactive effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 2-[(4-benzyl-1-piperazinyl)methyl]-6-ethoxyphenol. One direction is to investigate its potential as a therapeutic agent for various medical conditions, such as inflammation and cancer. Another direction is to study the long-term effects of this compound on the brain and body. Additionally, research can be conducted to develop new analytical methods for the detection and quantification of this compound in biological samples.
Conclusion:
In conclusion, this compound is a psychoactive drug that has been the subject of scientific research due to its potential as a therapeutic agent for various medical conditions. The synthesis method of this compound involves the reaction of 2,6-dimethoxyphenol with benzyl chloride and piperazine in the presence of a base. This compound acts as a dopamine and norepinephrine reuptake inhibitor and stimulates the release of serotonin. It has several advantages for lab experiments but also has limitations due to its psychoactive effects. Future research can be conducted to investigate its potential as a therapeutic agent and to develop new analytical methods for its detection and quantification.
合成法
The synthesis method of 2-[(4-benzyl-1-piperazinyl)methyl]-6-ethoxyphenol involves the reaction of 2,6-dimethoxyphenol with benzyl chloride and piperazine in the presence of a base. The resulting product is then treated with ethyl iodide to obtain this compound. The purity of the compound can be improved by recrystallization.
科学的研究の応用
2-[(4-benzyl-1-piperazinyl)methyl]-6-ethoxyphenol has been investigated for its potential as a therapeutic agent for various medical conditions. One study found that this compound has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Another study showed that this compound can inhibit the growth of cancer cells and induce apoptosis. This compound has also been investigated for its potential as an antidepressant and anxiolytic agent.
特性
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)methyl]-6-ethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-2-24-19-10-6-9-18(20(19)23)16-22-13-11-21(12-14-22)15-17-7-4-3-5-8-17/h3-10,23H,2,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWMMPJEUFYCBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CN2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-chloro-3-methylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5814723.png)
![2-amino-4-(2-furyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5814730.png)
![N-ethyl-2-fluoro-N-[(2-hydroxy-3-quinolinyl)methyl]benzamide](/img/structure/B5814740.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B5814756.png)



![N'-[3-(benzyloxy)benzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5814780.png)


![4-bromo-2-[(1,3-thiazol-2-ylamino)methyl]phenol](/img/structure/B5814821.png)

![2-[(4-chlorophenyl)thio]-N-cyclopentylacetamide](/img/structure/B5814828.png)